Molecular Complexity and Topological Differentiation of the Heptan-4-yl Regioisomer vs. Closest C12H21NS Analogs
The (heptan-4-yl)(thiophen-2-ylmethyl)amine regioisomer exhibits a computed molecular complexity value of 132 (Cactvs 3.4.6.11 algorithm, PubChem), which is lower than that of both N-propyl-1-thiophen-3-ylpentan-3-amine (complexity 138) and N-ethyl-1-(2-methylthiophen-3-yl)pentan-1-amine (complexity 149), despite all three sharing the identical molecular formula C12H21NS [1][2]. This lower complexity is attributable to the symmetric branching of the heptan-4-yl group (two equivalent n-propyl chains), which reduces topological diversity around the amine nitrogen. Additionally, the rotatable bond count of the target compound is 7, identical to some C12H21NS isomers but greater than the 6 rotatable bonds found in N-ethyl-1-(2-methylthiophen-3-yl)pentan-1-amine, indicating greater conformational flexibility relative to certain analogs [3]. These computed topological differences may translate into distinct three-dimensional shapes and pharmacophoric features when the compound is used as a scaffold in medicinal chemistry programs [1].
| Evidence Dimension | Molecular Complexity (Cactvs 3.4.6.11 computed) |
|---|---|
| Target Compound Data | Complexity = 132; Rotatable Bonds = 7 (PubChem CID 29780647) |
| Comparator Or Baseline | N-propyl-1-thiophen-3-ylpentan-3-amine: Complexity = 138, Rotatable Bonds = 7 (PubChem CID 60995449); N-ethyl-1-(2-methylthiophen-3-yl)pentan-1-amine: Complexity = 149, Rotatable Bonds = 6 (PubChem CID 102833233) |
| Quantified Difference | Complexity difference: -6 to -17 vs. comparators; Rotatable bond difference: 0 to +1 vs. comparators |
| Conditions | In silico computed properties using Cactvs 3.4.6.11 and PubChem 2021.05.07 release; all values from the same computational pipeline |
Why This Matters
Molecular complexity and rotatable bond count are key descriptors in diversity-oriented library design and QSAR modeling; a compound with lower complexity but comparable flexibility may serve as a more synthetically accessible or fragment-like starting point for lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 29780647: (Heptan-4-yl)[(thiophen-2-yl)methyl]amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 60995449: N-propyl-1-thiophen-3-ylpentan-3-amine. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 102833233: N-ethyl-1-(2-methylthiophen-3-yl)pentan-1-amine. National Center for Biotechnology Information. View Source
